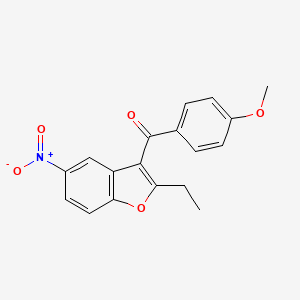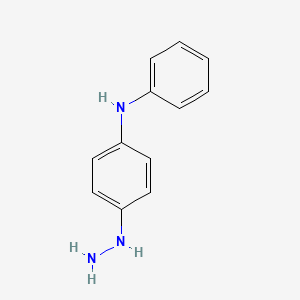
4-Hydrazinyl-N-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydrazinyl-N-phenylaniline is an organic compound that features a hydrazine group (-NH-NH2) attached to a phenyl ring, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-N-phenylaniline typically involves the reduction of nitroarenes or the direct nucleophilic substitution of haloarenes. One common method is the reduction of 4-nitrophenylhydrazine using a reducing agent such as tin(II) chloride in hydrochloric acid . Another approach involves the palladium-catalyzed amination of aryl halides with hydrazine derivatives .
Industrial Production Methods: Industrial production of this compound may utilize large-scale reduction processes or catalytic methods to ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazinyl-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azo compounds or other nitrogen-containing derivatives.
Reduction: Reduction reactions can further modify the hydrazine group or the aromatic ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions.
Major Products Formed: The major products formed from these reactions include azo compounds, substituted anilines, and various nitrogen-containing heterocycles .
Scientific Research Applications
4-Hydrazinyl-N-phenylaniline has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-N-phenylaniline involves its interaction with various molecular targets and pathways. The hydrazine group can form reactive intermediates that interact with biological molecules, leading to potential therapeutic effects. The compound’s ability to undergo redox reactions and form stable complexes with metals also contributes to its biological activity .
Comparison with Similar Compounds
Aniline: Aniline is a simpler compound with an amino group attached to a benzene ring. It is widely used in the production of dyes and chemicals.
Phenylhydrazine: This compound has a hydrazine group attached to a phenyl ring and is used in the synthesis of pharmaceuticals and agrochemicals.
4-Nitrophenylhydrazine: This compound is a precursor to 4-Hydrazinyl-N-phenylaniline and is used in various chemical reactions
Uniqueness: Its ability to participate in diverse chemical reactions and form stable complexes makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
93199-50-9 |
|---|---|
Molecular Formula |
C12H13N3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
4-hydrazinyl-N-phenylaniline |
InChI |
InChI=1S/C12H13N3/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10/h1-9,14-15H,13H2 |
InChI Key |
WKIDQESEWJKNHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14347791.png)
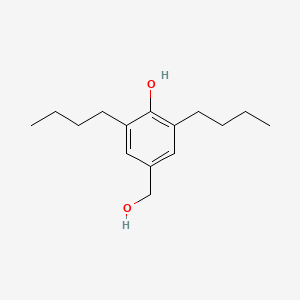
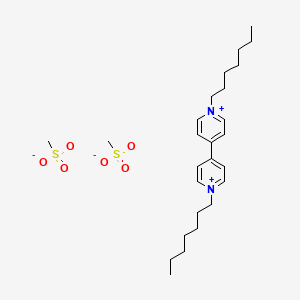
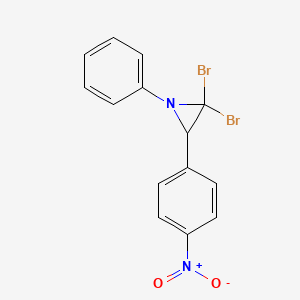
![1'-Butylspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine];hydrochloride](/img/structure/B14347821.png)

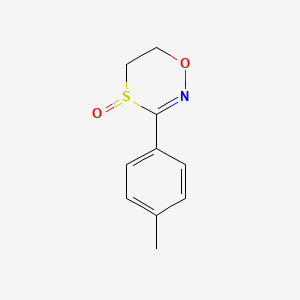
![Bis[3,4-bis(pentyloxy)phenyl]ethane-1,2-dione](/img/structure/B14347834.png)
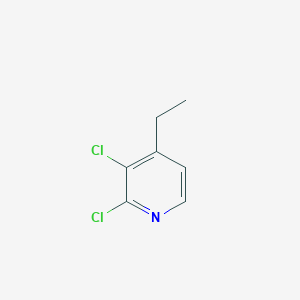
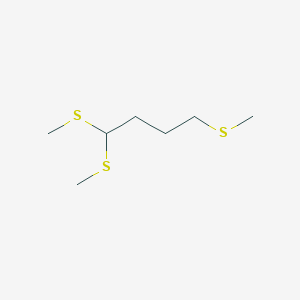


![7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL](/img/structure/B14347857.png)
